

(-)-2-Chlorooctane molecular weight and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2-Chlorooctane

Cat. No.: B12771515

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of (-)-2-Chlorooctane

This technical guide provides a detailed overview of the molecular weight and density of **(-)-2-Chlorooctane**, tailored for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, experimental protocols for their determination, and visual workflows to elucidate the methodologies.

Introduction to (-)-2-Chlorooctane

(-)-2-Chlorooctane is a halogenated hydrocarbon, an organic compound belonging to the class of alkyl halides.^[1] Its structure consists of an eight-carbon chain (octane) with a chlorine atom substituted at the second carbon position.^[1] This chiral molecule is a colorless liquid at room temperature and is generally insoluble in water but soluble in non-polar organic solvents like hexane and toluene.^{[1][2]} Due to its alkyl halide nature, it serves as a valuable intermediate in various organic synthesis reactions, particularly in nucleophilic substitution reactions for creating more complex molecules.^[1]

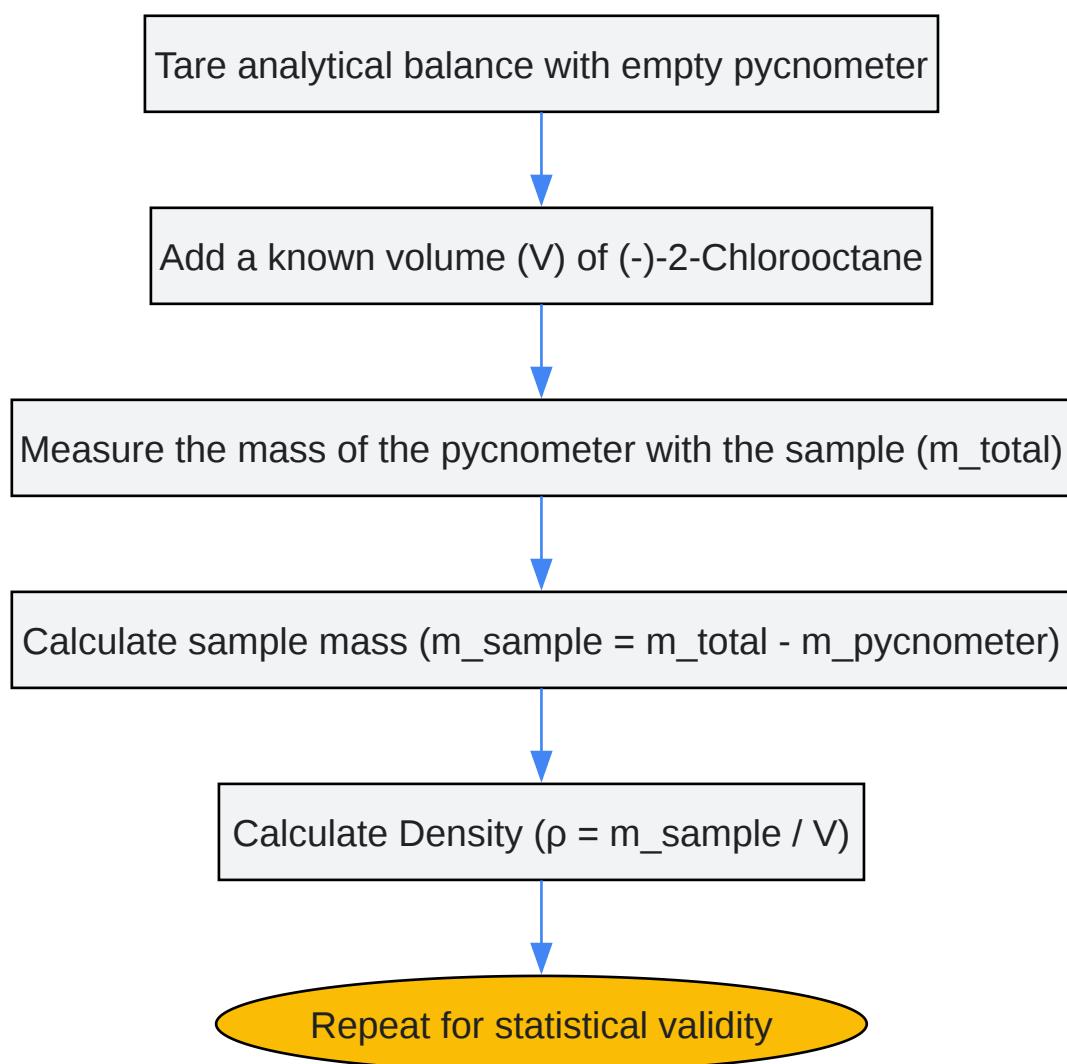
Core Physicochemical Data

The fundamental physicochemical properties of 2-Chlorooctane are summarized below. These values are critical for a range of applications, from reaction stoichiometry to formulation development.

Property	Value	Units
Molecular Formula	$C_8H_{17}Cl$	
Molecular Weight	148.67 g/mol	g/mol
148.674 g/mol [3][4]	g/mol	
148.676 g/mol [5]	g/mol	
148.66 g/mol [1]	g/mol	
Density	0.871 g/mL[6]	g/mL
0.8665 g/cm ³ [1]	g/cm ³	

Experimental Protocols

Accurate determination of molecular weight and density is fundamental in chemical characterization. The following sections detail the standard methodologies for these measurements.


Determination of Density

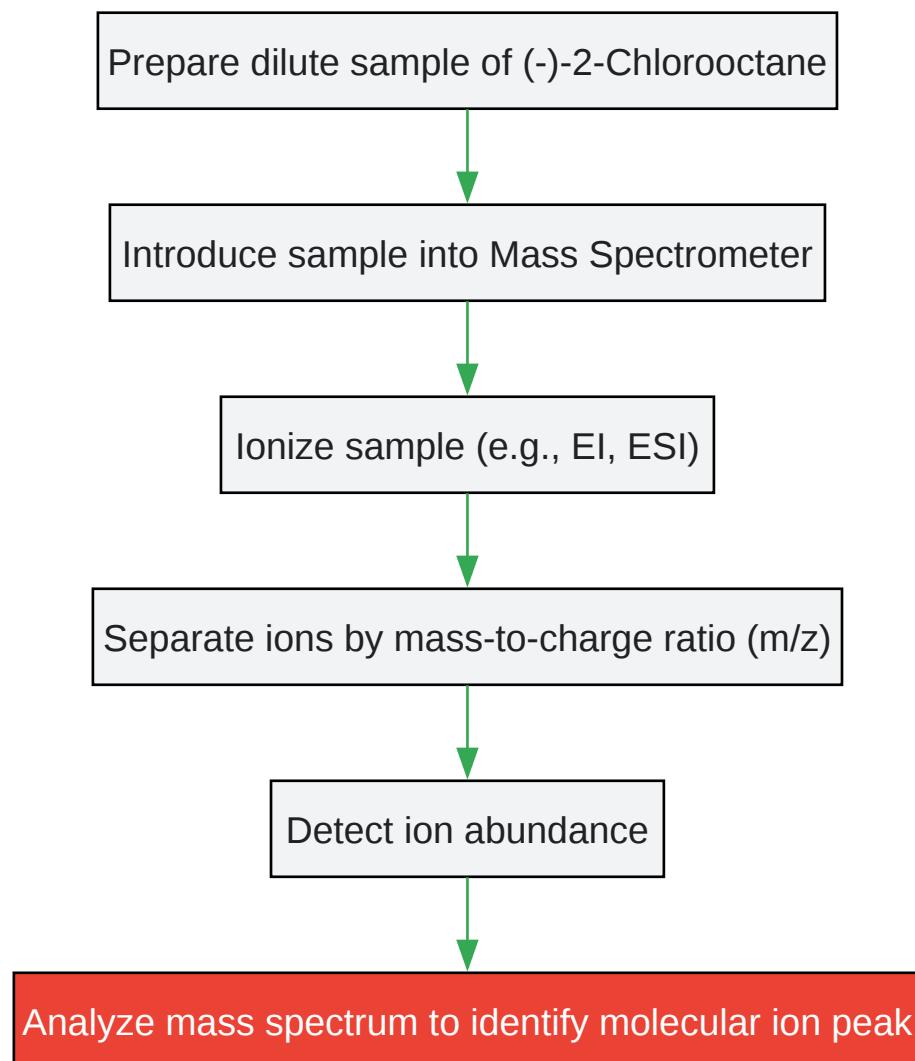
The density of a liquid compound such as **(-)-2-Chlorooctane** can be precisely determined by measuring the mass of a known volume.[7]

Methodology:

- Preparation: Ensure a clean and dry pycnometer (density bottle) or a graduated cylinder and a calibrated analytical balance are available.[7] Record the ambient temperature as density is temperature-dependent.
- Mass of Empty Vessel: Accurately weigh the empty, dry pycnometer or graduated cylinder on the analytical balance and record its mass (m_1).[7]
- Volume Measurement: Fill the pycnometer or graduated cylinder with a precise volume of **(-)-2-Chlorooctane** (e.g., 10 mL). Ensure the measurement is taken at the bottom of the meniscus to avoid parallax error.[7]

- Mass of Filled Vessel: Reweigh the vessel containing the **(-)-2-Chlorooctane** and record the total mass (m_2).[7]
- Calculation:
 - Calculate the mass of the liquid (m) by subtracting the mass of the empty vessel from the mass of the filled vessel ($m = m_2 - m_1$).[8]
 - The density (ρ) is then calculated using the formula: $\rho = m / V$, where V is the volume of the liquid.[7]
- Replication: For enhanced accuracy, the procedure should be repeated multiple times, and the average density should be reported.[7]

[Click to download full resolution via product page](#)


Caption: Workflow for the experimental determination of density.

Determination of Molecular Weight

Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of a compound.

Methodology:

- Sample Preparation: Prepare a dilute solution of **(-)-2-Chlorooctane** in a suitable volatile solvent.
- Ionization: Introduce the sample into the mass spectrometer. The molecules are then ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), to form charged molecular ions.
- Mass Analysis: The ionized molecules are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value.
- Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion $[M]^+$. The m/z value of this peak provides the molecular weight of the compound. For **(-)-2-Chlorooctane**, a prominent peak would be expected around m/z 148, corresponding to the $C_8H_{17}Cl^+$ ion. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl) will also be observable.

[Click to download full resolution via product page](#)

Caption: Workflow for molecular weight determination via mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-chlorooctane [chemister.ru]

- 3. Octane, 2-chloro- [webbook.nist.gov]
- 4. Octane, 2-chloro- [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-chlorooctane [stenutz.eu]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. wjec.co.uk [wjec.co.uk]
- To cite this document: BenchChem. [(-)-2-Chlorooctane molecular weight and density]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12771515#2-chlorooctane-molecular-weight-and-density\]](https://www.benchchem.com/product/b12771515#2-chlorooctane-molecular-weight-and-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com